5-methoxy-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide

Description

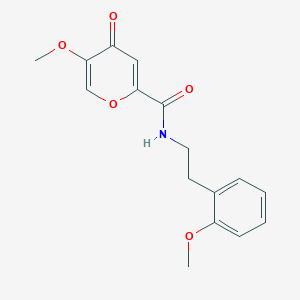

5-Methoxy-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic small molecule characterized by a 4-oxo-4H-pyran (γ-pyrone) core substituted with a methoxy group at position 3. This compound’s structure combines a planar pyran ring with electron-rich substituents, suggesting possible interactions with biological targets such as enzymes or neurotransmitter receptors.

Properties

Molecular Formula |

C16H17NO5 |

|---|---|

Molecular Weight |

303.31 g/mol |

IUPAC Name |

5-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-oxopyran-2-carboxamide |

InChI |

InChI=1S/C16H17NO5/c1-20-13-6-4-3-5-11(13)7-8-17-16(19)14-9-12(18)15(21-2)10-22-14/h3-6,9-10H,7-8H2,1-2H3,(H,17,19) |

InChI Key |

NYQHIUKAXHSPES-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=CC(=O)C(=CO2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dicarbonyl compound.

Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Attachment of the Carboxamide Group: The carboxamide group is usually introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-methoxy-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating enzyme-substrate specificity.

Medicine

Potential medical applications include its use as a lead compound in drug discovery. Researchers may explore its pharmacological properties to develop new therapeutic agents.

Industry

In the industrial sector, this compound could be utilized in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 5-methoxy-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s methoxy and carboxamide groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Piromelatine (N-(2-[5-Methoxy-1H-Indol-3-yl]Ethyl)-4-Oxo-4H-Pyran-2-Carboxamide)

Structural Similarities :

- Shared 4-oxo-4H-pyran-2-carboxamide backbone.

- Methoxy substitution at position 5 of the pyran ring.

- Ethyl linker connecting the carboxamide group to an aromatic moiety.

Key Differences :

- Aromatic Substituent: Piromelatine features a 5-methoxyindole group instead of a 2-methoxyphenethyl chain.

- Receptor Specificity : Piromelatine’s indole moiety enables multimodal activity, targeting both melatonin and serotonin receptors. In contrast, the 2-methoxyphenethyl group in the target compound may favor interactions with adrenergic or opioid receptors due to its phenethylamine-like structure.

- Clinical Relevance: Piromelatine is in phase II trials for Alzheimer’s-related insomnia, demonstrating pro-cognitive and neuroprotective effects .

Table 1: Structural and Functional Comparison

N-(4-Methoxyphenyl)-4-Methyl-6-(4-Methylphenyl)-2-Oxo-3,6-Dihydro-1H-Pyrimidine-5-Carboxamide

Structural Similarities :

- Carboxamide functional group.

- Methoxy-substituted aromatic ring.

Key Differences :

- Core Heterocycle : This compound uses a dihydropyrimidine ring instead of a pyran, altering electronic properties and conformational flexibility. The pyrimidine core may enhance interactions with kinases or purinergic receptors.

- Substituent Positions : Methoxy groups at the 4-position (vs. 2-position in the target compound) and methyl groups on the phenyl rings likely increase lipophilicity and steric bulk, affecting bioavailability and target selectivity .

- Pharmacological Implications : Pyrimidine derivatives are often explored as kinase inhibitors or antivirals, whereas pyrans are associated with antioxidant or anti-inflammatory activities.

Table 2: Structural Comparison with Pyrimidine Analog

Research Findings and Implications

- Piromelatine’s Success : The indole moiety in Piromelatine underscores the importance of aromatic heterocycles in receptor polypharmacology. Its clinical progress validates the 4-oxo-pyran scaffold as a viable drug candidate .

- Core Heterocycle Influence : Pyran vs. pyrimidine cores dictate solubility and binding modes. Pyrans are more polar, favoring CNS permeability, while pyrimidines often engage in hinge-region interactions in enzymes .

Biological Activity

5-Methoxy-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C_{12}H_{15}N_{1}O_{4}

- Molecular Weight : 235.25 g/mol

This structure features a pyran ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyran Ring : Utilizing appropriate precursors to construct the pyran framework.

- Amidation Reaction : Introducing the methoxyphenethyl group through an amidation reaction to yield the final product.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.3 |

| MCF-7 (Breast Cancer) | 12.8 |

| A549 (Lung Cancer) | 10.5 |

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate moderate activity against Gram-positive bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Studies suggest that it may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced cell viability.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress in cancer cells.

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines, revealing that it not only inhibited cell growth but also induced apoptosis through caspase activation pathways. The study highlighted the potential for developing this compound as a lead candidate for anticancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.